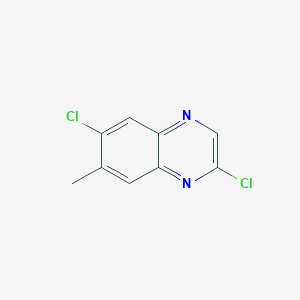

2,6-Dichloro-7-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-8-7(3-6(5)10)12-4-9(11)13-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHPTQBAGLVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 7 Methylquinoxaline and Analogous Quinoxaline Systems

Classical Condensation Reactions in Quinoxaline (B1680401) Synthesis

Traditional methods for quinoxaline synthesis have been foundational, though they often require stringent conditions such as high temperatures and strong acid catalysts. nih.gov

The most conventional and widely utilized method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactants. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde in dimethylformamide (DMF) yields 2-methyl-quinoxaline. sapub.org Similarly, synthesizing a compound like 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline is achieved through the condensation of 4,5-dichlorobenzene-1,2-diamine (B119697) with 1,2-di(pyridin-2-yl)ethane-1,2-dione in boiling acetic acid. nih.gov

These classical approaches often necessitate refluxing in solvents like ethanol (B145695) or acetic acid. acgpubs.org The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons, followed by cyclization and dehydration to form the pyrazine (B50134) ring.

Table 1: Examples of Classical Quinoxaline Synthesis

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Product | Conditions | Reference |

| o-phenylenediamine | 2-oxopropionaldehyde | 2-methyl-quinoxaline | DMF | sapub.org |

| 4,5-dichlorobenzene-1,2-diamine | 1,2-di(pyridin-2-yl)ethane-1,2-dione | 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | Acetic acid, reflux | nih.gov |

| o-phenylenediamine | Benzil (B1666583) | 2,3-diphenylquinoxaline | Ethanol or acetic acid, reflux | nih.gov |

An alternative to using pre-formed dicarbonyl compounds is the in situ generation of the dicarbonyl species from other precursors, followed by condensation. This is often referred to as a condensation-oxidation process. A notable example is the reaction of phenacyl halides with phenylene-1,2-diamines. nih.govacgpubs.org In this method, the phenacyl halide undergoes oxidation, often facilitated by the solvent or a catalyst, to form the corresponding dicarbonyl intermediate, which then reacts with the diamine. For example, various substituted quinoxalines can be synthesized from phenacyl bromides and 1,2-phenylenediamines using pyridine (B92270) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature. nih.govacgpubs.org Another approach involves the oxidative cyclization between hydroxyl ketones and 1,2-diamino compounds.

Beyond dicarbonyls, other two-carbon synthons can undergo cyclocondensation with aryl 1,2-diamines to form the quinoxaline ring. These methods expand the scope of accessible quinoxaline derivatives. For example, the copper-catalyzed cyclocondensation of o-phenylenediamines with terminal alkynes provides a route to 2,3-disubstituted quinoxalines. sapub.orgresearchgate.net Another strategy involves the reaction between phenylenediamine and nitro-olefins, catalyzed by copper(II) bromide, to yield quinoxalines. nih.gov

Contemporary and Green Synthetic Strategies for Quinoxaline Derivatives

In response to the limitations of classical methods, which include harsh conditions and the use of hazardous reagents, significant research has focused on developing more sustainable and efficient synthetic routes. nih.gov These "green" strategies often employ recyclable catalysts, milder reaction conditions, and environmentally benign solvents.

Heterogeneous catalysts are central to green quinoxaline synthesis, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions. tandfonline.com

A variety of solid-supported catalysts have been proven effective for quinoxaline synthesis.

Silica-supported dodecatungstophosphoric acid (DTP/SiO₂): This recyclable heterogeneous catalyst facilitates the facile synthesis of quinoxalines from the cyclocondensation of substituted phenacyl bromides with o-phenylenediamines. tandfonline.comtandfonline.comresearchgate.net The use of DTP/SiO₂ is advantageous due to its low cost, low toxicity, high yields, short reaction times, and mild reaction conditions. tandfonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its activity. tandfonline.comresearchgate.net

Nanostructured pyrophosphate Na₂PdP₂O₇: This novel, highly efficient bifunctional heterogeneous catalyst is used for the direct condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds. nih.govresearchgate.net The reactions are typically performed in ethanol at ambient temperature, affording excellent yields in short reaction times. nih.govresearchgate.net The Na₂PdP₂O₇ catalyst demonstrates excellent recyclability for at least five consecutive cycles without significant loss of its catalytic activity. nih.govresearchgate.net

Bentonite (B74815) Clay K-10: As a cheap, readily available, and green heterogeneous reagent, bentonite clay K-10 effectively catalyzes the condensation of aryl and alkyl 1,2-diamines with α-diketones. nih.govsemanticscholar.org The reactions proceed at room temperature in ethanol, offering high to excellent yields and short reaction times. semanticscholar.orgresearchgate.net This method is noted for its simple experimental and isolation procedures. nih.gov

TiO₂-Pr-SO₃H: This nanocrystalline titania-based sulfonic acid acts as an efficient, reusable solid acid catalyst for preparing quinoxaline derivatives. researchgate.netbohrium.comoiccpress.comresearchgate.net A key advantage is its ability to promote the reaction at room temperature, achieving high yields (e.g., 95%) in as little as 10 minutes when using ethanol as a solvent or under solvent-free conditions. nih.gov The catalyst is easily recovered and can be reused without a significant loss of activity. researchgate.net

ZnFe₂O₄: Iron-based nanoparticles, including zinc ferrite (B1171679) (ZnFe₂O₄), are gaining attention as attractive, low-cost, and sustainable catalysts due to their high surface area and magnetic properties, which allow for easy separation using an external magnet. nih.gov While the synthesis of ZnFe₂O₄ nanoparticles via methods like chemical co-precipitation is well-documented, their application in catalyzing multicomponent reactions like the synthesis of propargyl amines is also established. nih.govresearchgate.net Their use as a magnetically separable catalyst for quinoxaline synthesis represents a promising green chemistry approach.

Table 2: Comparison of Green Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Reactants | Conditions | Yield | Time | Reference |

| DTP/SiO₂ | o-pheneylenediamines, phenacyl bromides | Varies | High | Short | tandfonline.comtandfonline.com |

| Na₂PdP₂O₇ | Aromatic 1,2-diamines, 1,2-dicarbonyls | Ethanol, Room Temp | Good to Excellent | Short | nih.govresearchgate.net |

| Bentonite Clay K-10 | 1,2-diamines, α-diketones | Ethanol, Room Temp | 95% | 20 min | semanticscholar.orgresearchgate.net |

| TiO₂-Pr-SO₃H | 1,2-phenylenediamine, Benzil | Ethanol, Room Temp | 95% | 10 min | nih.govresearchgate.net |

| ZnFe₂O₄ | Benzaldehyde, Piperidine, Phenylacetylene | N/A (for A³ coupling) | 90% | N/A | researchgate.net |

Alternative Reaction Media and Conditions

Moving away from traditional organic solvents and high temperatures, several alternative approaches have been developed to make quinoxaline synthesis more environmentally friendly and efficient.

Solvent-free synthesis, often employing grinding or mechanochemical agitation, offers a green and efficient alternative to solution-phase reactions.

Catalyst-Free Grinding: The simple grinding of o-phenylenediamine and benzil at room temperature can produce 2,3-diphenylquinoxaline. tandfonline.com

Catalyst-Assisted Grinding: The use of catalysts like p-toluenesulfonic acid during grinding can significantly improve yields and reduce reaction times. tandfonline.com

Homogenization: A sustainable, catalyst-free method using a mini cell homogenizer allows for the rapid synthesis of quinoxalines in minutes with near-quantitative yields. rsc.org

Solid-Supported Reactions: Reactions on mineral supports like acidic alumina (B75360) under microwave irradiation also provide a solvent-free route. researchgate.netscispace.comscilit.com

The table below compares different solvent-free methods for quinoxaline synthesis.

| Method | Catalyst | Reaction Time | Yield (%) |

| Grinding | None | 5 min | 40 |

| Grinding | p-TsOH (10 mol%) | 5 min | 90 |

| Homogenization | None | Few minutes | Quantitative |

| Microwave on Acidic Alumina | Acidic Alumina | 3 min | 80-86 |

The use of water or ionic liquids as reaction media aligns with the principles of green chemistry.

Aqueous Media: The synthesis of quinoxalines has been successfully carried out in water using catalysts like cerium ammonium (B1175870) nitrate (B79036) (CAN) or [C8dabco]Br ionic liquid. nih.govresearchgate.netresearchgate.net Nanocrystalline copper(II) oxide also catalyzes the reaction in aqueous media. rsc.org

Ionic Liquids: Acid-functionalized ionic liquids can catalyze the cascade decarboxylative cyclization to form quinoxalines in water under ambient conditions. rsc.org The use of 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose (B213188) as a heterogeneous catalyst in water has also been reported. rsc.org

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.come-journals.in

Solvent-Free Microwave Synthesis: The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be achieved under solvent-free conditions using microwave irradiation, sometimes with the aid of a solid support like acidic alumina. researchgate.netscispace.comscilit.come-journals.in

Microwave Synthesis in PEG-400: Polyethylene glycol (PEG-400) can act as a catalyst and solvent under microwave irradiation, providing a rapid and efficient route to quinoxaline derivatives. tandfonline.com

A study comparing conventional heating with microwave irradiation for the synthesis of quinoxalines in PEG-400 demonstrated a significant reduction in reaction time and an increase in yield under microwave conditions. tandfonline.com

Ultrasound-Accelerated Reactions

The application of ultrasonic irradiation has emerged as a powerful and environmentally conscious technique for accelerating organic reactions, including the synthesis of quinoxaline derivatives. scielo.brresearchgate.net This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional approaches. scielo.br

Ultrasound-assisted organic synthesis is recognized as a green chemistry approach due to its reduced energy consumption and potential to minimize the use of hazardous chemicals and solvents. researchgate.net For instance, a catalyst-free and practical method for synthesizing quinoxaline derivatives has been developed using ultrasound irradiation at room temperature. scielo.br In a model reaction between benzil and o-phenylenediamine in ethanol, ultrasound irradiation resulted in a 98% yield within 60 minutes. In contrast, conducting the reaction in boiling ethanol or at room temperature without ultrasound produced significantly lower yields. scielo.br

The effectiveness of this technique is further highlighted by its application in the synthesis of various heterocyclic compounds, where it has been shown to enhance reaction rates and improve the efficiency of phase transfer catalysts. nih.gov For example, the synthesis of olanzapine, a benzodiazepine, was achieved in one hour with a 67% yield using an ultrasonic bath. nih.gov

The general procedure for ultrasound-assisted quinoxaline synthesis involves sonicating a mixture of a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product can often be isolated through simple filtration and recrystallization. sapub.org

| Method | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Benzil, o-phenylenediamine, ethanol, room temperature | 98% | 60 min | scielo.br |

| Conventional (Boiling) | Benzil, o-phenylenediamine, boiling ethanol | Poor | Longer | scielo.br |

| Conventional (Room Temp) | Benzil, o-phenylenediamine, ethanol, room temperature | Poor | Longer | scielo.br |

Biomass-Derived Precursor Utilization

The use of biomass-derived precursors in chemical synthesis is a cornerstone of green chemistry, aiming to replace petrochemical feedstocks with renewable resources. Glycerol (B35011) and carbohydrates are prominent examples of such precursors that have been successfully employed in the synthesis of quinoxaline derivatives.

Glycerol as a C3 Source for 2-Methylquinoxaline (B147225) Derivatives

Glycerol, a readily available and harmless by-product of biodiesel production, has been effectively utilized as a three-carbon (C3) source for the synthesis of 2-methylquinoxaline derivatives. mdpi.comresearchgate.net This approach is environmentally friendly and demonstrates excellent atom economy. mdpi.com

One efficient catalytic system involves the reaction of glycerol with 1,2-phenylenediamines using iridium complexes with an N-heterocyclic carbene ligand as the catalyst. mdpi.comresearchgate.net This reaction typically proceeds under reflux conditions in 2,2,2-trifluoroethanol, yielding the desired 2-methylquinoxaline derivatives in good yields. mdpi.comresearchgate.net The proposed mechanism involves the iridium-catalyzed dehydrogenation of glycerol to form glyceraldehyde, which then reacts with the 1,2-phenylenediamine through a series of condensation and dehydration steps to yield the final product. mdpi.comresearchgate.net

Manganese-catalyzed reactions have also been explored for the dehydrogenative coupling of glycerol with amines to produce substituted 2-methylquinoxalines. researchgate.net

| Reactants | Catalyst System | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Glycerol, 1,2-Phenylenediamines | Iridium complex with N-heterocyclic carbene ligand, K₂CO₃ | 2,2,2-Trifluoroethanol | Reflux | Environmentally friendly, high atom efficiency | mdpi.comresearchgate.net |

Carbohydrate-to-Quinoxaline Transformations

Carbohydrates represent another important class of renewable feedstocks for chemical synthesis. Research has demonstrated the potential of transforming carbohydrates into valuable chemical entities, including quinoxaline derivatives. nih.gov Specifically, quinoxaline-carbohydrate hybrids have been designed and evaluated for their potential applications, indicating the feasibility of incorporating carbohydrate moieties into the quinoxaline scaffold. nih.gov While detailed synthetic pathways for the direct conversion of simple carbohydrates into the core quinoxaline ring are still an emerging area of research, the principle of utilizing carbohydrates as precursors for complex heterocyclic systems is established.

Strategies for Introducing Halogen Substituents in Quinoxaline Cores

The introduction of halogen atoms, particularly chlorine, into the quinoxaline core is a common strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. rasayanjournal.co.in Various methods have been developed for the direct halogenation of the quinoxaline ring and for the synthesis of halogenated quinoxalines from halogenated precursors.

Direct Halogenation Methods

Direct halogenation of the quinoxaline ring can be achieved through electrophilic substitution reactions. For example, the reaction of 2(1H)-quinoxalinone with chloride ions in 95% sulfuric acid has been shown to result in exclusive substitution at the 6-position, leading to the formation of 6-chloro-2(1H)-quinoxalinone. researchgate.net This regioselective halogenation provides a direct route to introduce a chlorine atom at a specific position on the quinoxaline scaffold.

Synthesis via Halogenated Precursors

An alternative and widely used approach involves the synthesis of halogenated quinoxalines from precursors that already contain the desired halogen atoms. This method offers greater control over the final substitution pattern.

From 6-chloro-2-hydroxy-quinoxaline: The compound 6-chloro-2-hydroxyquinoxaline serves as a key intermediate for the synthesis of 2,6-dichloroquinoxaline (B50164). A novel and efficient chlorination technique utilizes solid phosgene (B1210022) as the chlorinating agent in the presence of a catalyst. google.com This method is reported to achieve a product yield of over 95% with a purity of more than 99%. google.com Another process for preparing 6-chloro-2-hydroxyquinoxaline involves the reduction and cyclization of chloro-o-nitro-acetoacetanilide using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst. google.com

From 5,6-dichlorobenzofuroxan: While direct synthesis from 5,6-dichlorobenzofuroxan is less commonly detailed for 2,6-dichloro-7-methylquinoxaline specifically, the general principle of using halogenated benzofuroxans as precursors for quinoxaline dioxides is established. These can then be further transformed into the desired quinoxaline derivatives.

The synthesis of 2-substituted-6-chloroquinoxalines has been achieved by reacting 2,6-dichloroquinoxaline with various nucleophiles like alcohols, thiols, and amines. rasayanjournal.co.in For instance, the reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline (B142581) in N,N-dimethylformamide at 100°C yields 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine. rasayanjournal.co.in

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-chloro-2-hydroxyquinoxaline | Solid phosgene, catalyst | 2,6-dichloroquinoxaline | >95% | google.com |

| 2,6-dichloroquinoxaline | 2,3-dimethylaniline, DMF, 100°C | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Not specified | rasayanjournal.co.in |

Regioselective Synthesis of Dichloro-substituted Quinoxalines

The regioselective synthesis of dichloro-substituted quinoxalines is a critical aspect of synthetic organic chemistry, enabling the precise placement of chloro-substituents on the quinoxaline core. This control is paramount for tuning the electronic properties, reactivity, and biological activity of the resulting molecules. A primary and widely utilized method for achieving this is the condensation reaction between appropriately substituted o-phenylenediamines and α-dicarbonyl compounds. encyclopedia.pubnih.gov The substitution pattern on the resulting quinoxaline ring is directly dictated by the substitution pattern of the starting o-phenylenediamine.

For the specific synthesis of this compound, the required precursor would be 4-chloro-5-methyl-1,2-phenylenediamine. Condensation of this diamine with glyoxal (B1671930) would theoretically yield the desired product. The reaction proceeds via a cyclocondensation mechanism, which is a cornerstone of quinoxaline synthesis. sapub.org This classical approach, first established by Körner and Hinsberg, remains a fundamental strategy. encyclopedia.pub

Modern advancements have focused on improving the efficiency and environmental friendliness of this transformation. Various catalytic systems and reaction conditions have been explored to enhance yields and shorten reaction times. For instance, the use of catalysts like zinc triflate in acetonitrile (B52724) at room temperature has been shown to produce high yields of quinoxaline derivatives. encyclopedia.pub Another approach involves the use of recyclable alumina-supported heteropolyoxometalates, which facilitate the reaction under mild, heterogeneous conditions. nih.gov

The table below summarizes key aspects of synthetic methodologies applicable to the formation of substituted quinoxalines, highlighting the versatility of the cyclocondensation approach.

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Key Features |

| o-Phenylenediamine, 1,2-Dicarbonyl | Glycerol, Water | 90 °C, 4–6 min | Substituted Quinoxaline | High yield (85–91%) encyclopedia.pub |

| o-Phenylenediamine, 1,2-Dicarbonyl | Zinc triflate | Acetonitrile, Room Temp. | Substituted Quinoxaline | High yield (up to 90%), Green catalyst encyclopedia.pub |

| Substituted o-phenylenediamines, 1,2-Diketones | Alumina-supported heteropolyoxometalates | Toluene, Room Temp. | Substituted Quinoxaline | High yields, Mild conditions, Reusable catalyst nih.gov |

| o-Phenylenediamine, Glyoxal | Methanol | Room Temp., 1 min | Quinoxaline | Rapid, Catalyst-free, High yield (93%) thieme-connect.com |

| o-Phenylenediamine, Glyoxal | Microwave irradiation (160W) | 60 seconds | Quinoxaline | Green synthesis, Rapid tsijournals.com |

While the direct synthesis of this compound is not explicitly detailed in the provided search results, the principles of regioselective synthesis of analogous systems are well-established. The reaction of a specifically substituted o-phenylenediamine, in this case, 4-chloro-5-methyl-1,2-phenylenediamine, with a 1,2-dicarbonyl compound like glyoxal is the most direct and logical synthetic route. The regioselectivity is inherently controlled by the fixed positions of the substituents on the diamine precursor.

Further research has explored domino reactions and one-pot syntheses to construct the quinoxaline scaffold. These methods often involve the in-situ generation of the α-dicarbonyl species or the use of precursors that undergo cyclization to form the quinoxaline ring. organic-chemistry.orgmtieat.org For instance, the reaction of o-phenylenediamines with α-haloketones can also yield quinoxalines, often promoted by a catalyst. nih.govchim.it

The synthesis of asymmetrically substituted quinoxalines has also been a focus of research, where controlling the regioselectivity is even more critical. nih.gov For dichloro-substituted quinoxalines where the chlorine atoms are on the same ring, such as 6,7-dichloroquinoline-5,8-dione, substitution reactions have been studied to understand the regioselectivity of nucleophilic attack. nih.gov While not directly related to the synthesis of the quinoxaline core itself, this highlights the importance of regiocontrol in subsequent functionalization.

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reaction Pathways for Quinoxaline (B1680401) Formation (e.g., Condensation, Cyclization)

The most traditional and widely adopted method for constructing the quinoxaline ring system is the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.gov In the context of 2,6-Dichloro-7-methylquinoxaline, this would involve the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl precursor.

The general mechanism proceeds via a two-step process:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the dicarbonyl compound.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the aromatic pyrazine (B50134) ring, resulting in the quinoxaline derivative. nih.gov

This classical approach often requires acidic or basic catalysts and can be performed under various conditions. nih.govchim.it Modern methodologies have introduced a range of catalysts to make this process more efficient and environmentally benign.

| Catalyst System | Reaction Conditions | Solvent | Key Advantages |

| Alumina-Supported Heteropolyoxometalates | Room Temperature | Toluene | High yields, reusable solid acid catalyst. nih.gov |

| Ammonium (B1175870) Bifluoride (NH₄HF₂) | Mild Conditions | Aqueous Ethanol (B145695) | Excellent yields, regioselective for unsymmetrical reactants. nih.gov |

| Water (Catalyst-free) | Room Temperature | Water | Green and sustainable, specifically effective for alkyl-functionalized diketones. chim.it |

| Organo-photoredox Catalyst (Rose Bengal) | Visible Light, Room Temp. | Not specified | Metal-free, mild conditions. nih.gov |

This table presents a selection of catalytic systems used for the general synthesis of quinoxalines via condensation, which are applicable to the formation of the this compound core.

Detailed Mechanistic Elucidation of Catalyzed Quinoxaline Syntheses

More advanced synthetic strategies have been developed that offer alternative mechanistic pathways to the quinoxaline core, often with greater atom economy and milder conditions.

Borrowing-Hydrogen Process: This elegant catalytic cycle, also known as hydrogen auto-transfer, allows for the use of alcohols as alkylating agents, with water as the only byproduct. acs.orgcapes.gov.brnih.gov The general mechanism involves three key steps:

Dehydrogenation: A metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it in situ to a reactive carbonyl compound. nih.gov

Intermediate Reaction: This carbonyl intermediate undergoes a condensation reaction with an o-phenylenediamine to form an imine or enamine.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the intermediate, reducing it to complete the cyclization and regenerate the catalyst. acs.orgnih.govacs.org

Oxidative Cyclization: These methods involve the formation of two C-N bonds under oxidative conditions. One such strategy is the tandem oxidative azidation/cyclization of N-arylenamines. acs.org The proposed mechanism suggests the initial oxidative azidation of the enamine to form a vinyl azide (B81097) intermediate. acs.org Subsequent oxidation generates an iminyl radical, which then undergoes intramolecular cyclization to form the quinoxaline ring. acs.orgrsc.org This process avoids the pre-synthesis of 1,2-dicarbonyl compounds.

Sulfurative 1,2-Diamination: Elemental sulfur can be used to mediate the reaction between sulfoxonium ylides and o-phenylenediamines. organic-chemistry.org This approach provides quinoxaline derivatives under catalyst-free and mild conditions, tolerating a broad range of functional groups. organic-chemistry.org

| Catalyzed Synthesis Method | Key Mechanistic Feature | Starting Materials Example | Byproducts |

| Borrowing-Hydrogen | In situ oxidation-condensation-reduction cascade. nih.gov | 2-Aminobenzyl alcohol, secondary alcohol. acs.org | Water. capes.gov.br |

| Oxidative Cyclization | Tandem oxidative C-N bond formations. acs.org | N-arylenamine, TMSN₃. acs.orgrsc.org | Dependent on oxidant used. |

| Sulfurative Mediation | Sulfur-mediated methylene (B1212753) extrusion. organic-chemistry.org | Sulfoxonium ylide, o-phenylenediamine. organic-chemistry.org | Dependent on ylide structure. |

This table compares key features of advanced catalytic syntheses for the quinoxaline scaffold.

Nucleophilic Substitution Mechanisms on Halogenated Quinoxaline Rings

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, which is a primary route for its functionalization. The reactivity of the two chlorine atoms is distinct due to their positions on different rings of the heterocyclic system.

SNAr Processes: The dominant mechanism for substitution on the halogenated quinoxaline ring is Nucleophilic Aromatic Substitution (SNAr). This process generally occurs in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Departure: The leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

For this compound, the chlorine at the C2 position is on the electron-deficient pyrazine ring, making it highly activated and generally more susceptible to nucleophilic attack than the chlorine at the C6 position on the benzene (B151609) ring. nih.gov However, the regioselectivity can be influenced by substituents. In studies on related 6,7-dichloroquinoxaline (B20963) 1,4-dioxides, it was found that an electron-withdrawing group at the C2 position enhances the reactivity of the C6 chlorine atom through conjugation, leading to selective substitution at that site. nih.gov The presence of the electron-donating methyl group at C7 would also influence the electron density and reactivity at the C6 position.

Beirut Reaction: While listed under substitution mechanisms, the Beirut reaction is fundamentally a synthesis method for producing quinoxaline-N,N'-dioxides. sbq.org.brresearchgate.net It involves the cycloaddition of a benzofuroxan (B160326) (benzofurazan oxide) with a nucleophilic partner like an enolate or enamine. sbq.org.brmdpi.com The resulting quinoxaline-N,N'-dioxides can then be deoxygenated and halogenated to produce compounds like this compound. Subsequent SNAr reactions can then be performed on this halogenated scaffold. nih.gov

Role of Intermediates and Transition States in Reaction Progression

The progression of quinoxaline synthesis and substitution reactions is dictated by the formation and stability of key intermediates and their corresponding transition states.

Intermediates in Synthesis:

In the classical condensation pathway, a hemiaminal intermediate is formed, which then cyclizes to a dihydroquinoxaline. chim.it This dihydroquinoxaline is a crucial intermediate that subsequently aromatizes by losing water to yield the final product.

In certain metal-free synthesis routes, such as the reaction of o-phenylenediamines with ynones, a Michael adduct is formed first. nih.gov This adduct undergoes condensation and subsequent oxidation, sometimes involving the extrusion of a C-α-CH₂ group, to form the quinoxaline ring. nih.govchim.it

In oxidative cyclization pathways, radical intermediates, such as iminyl radicals, play a pivotal role in the ring-closing step. acs.org

Intermediates in Substitution:

The Meisenheimer complex is the key intermediate in SNAr reactions. nih.gov Its stability is crucial for the reaction to proceed. The electron-withdrawing nature of the pyrazine ring and other substituents helps to stabilize the negative charge of this complex, thereby facilitating the substitution.

Transition States: The energy of the transition state determines the reaction rate. In enzymatic reactions, for example, the catalyst works by stabilizing the high-energy transition state structure. youtube.com In the borrowing-hydrogen mechanism, the transition states involve the coordination of the substrate to the metal catalyst during the hydrogen transfer steps. acs.org The geometry of these transition states is critical for the efficiency and selectivity of the catalysis.

Derivatization and Functionalization Strategies of 2,6 Dichloro 7 Methylquinoxaline

Oxidation Reactions Leading to Quinoxaline (B1680401) N-Oxides

The introduction of an N-oxide functionality to the quinoxaline ring system is a significant transformation that can alter the electronic properties and reactivity of the molecule. While specific studies on the direct oxidation of 2,6-dichloro-7-methylquinoxaline to its corresponding N-oxides are not extensively detailed in the provided search results, the general principles of quinoxaline oxidation are well-established. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can then serve as versatile intermediates for further functionalization.

Nucleophilic Aromatic Substitution on Halogenated Quinoxaline Rings

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the this compound scaffold, owing to the electron-deficient nature of the quinoxaline ring, which is further activated by the two chlorine atoms.

Amine and Other Heteroatom Nucleophile Reactivity

A wide range of nucleophiles can be employed in the SNAr functionalization of halogenated quinoxalines. Amines are common nucleophiles, leading to the formation of amino-substituted quinoxalines. researchgate.netnih.gov The reactivity of the amine is dependent on its nucleophilicity and steric hindrance. Both primary and secondary amines, as well as anilines and benzylamines, have been successfully used in SNAr reactions with dichloroquinazoline precursors. nih.gov

Other heteroatom nucleophiles, such as alkoxides and thiols, also readily participate in these reactions. wuxiapptec.comnumberanalytics.com The reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine (B178648) hydrate (B1144303), for instance, leads to the formation of hydrazinylquinoxalines, which are valuable intermediates for synthesizing fused heterocyclic systems like tetrazolo[1,5-a]quinoxalines and 1,2,4-triazoloquinoxalines. nih.gov The choice of nucleophile is a critical determinant of the final product's properties and potential applications.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki cross-coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl or vinyl substituents onto the quinoxaline scaffold. researchgate.netstudfile.nettcichemicals.com These reactions typically involve the coupling of the halogenated quinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

In the context of 2,6-dichloroquinoxaline (B50164), site-selective Suzuki-Miyaura cross-coupling reactions have been demonstrated, allowing for the controlled synthesis of mono- and diarylated quinoxaline derivatives. researchgate.net The selectivity is governed by electronic parameters, with the C-2 position generally being more reactive. researchgate.net By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective substitution at either the C-2 or C-6 position. This methodology provides a versatile route to a wide array of functionalized quinoxalines with tailored electronic and photophysical properties. The stereoselectivity of Suzuki-Miyaura reactions can also be influenced by the choice of ligand on the palladium catalyst. beilstein-journals.org

Synthesis of Specialized Functionalized Derivatives (e.g., Amides, Ureas, Thioureas)

The introduction of amide, urea (B33335), and thiourea (B124793) functionalities can significantly impact the biological activity and material properties of quinoxaline derivatives. These functional groups can be introduced through various synthetic strategies.

Amides: Amide derivatives can be synthesized by coupling an amino-functionalized quinoxaline with a carboxylic acid or its activated derivative (e.g., an acid chloride). nih.gov Alternatively, direct amidation of a carboxylic acid-functionalized quinoxaline can be achieved using a suitable nitrogen source and coupling agents. rsc.org

Ureas: Urea derivatives are typically prepared by reacting an amino-quinoxaline with an isocyanate or by using phosgene (B1210022) or its equivalents to generate an isocyanate in situ, which then reacts with another amine. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are also widely used. nih.gov Palladium-catalyzed methods for the arylation of ureas have also been developed. organic-chemistry.org

Thioureas: Thiourea derivatives can be synthesized through the reaction of an amino-quinoxaline with a thioisocyanate or by condensation with carbon disulfide. nih.govorganic-chemistry.org

These specialized derivatives have shown promise in various fields, including medicinal chemistry, where the urea and thiourea moieties are known to participate in key hydrogen bonding interactions with biological targets. nih.gov

Strategies for Modulating Electronic Properties through Substituent Variation

The electronic properties of the quinoxaline core can be systematically tuned by the introduction of various substituents. beilstein-journals.orgrsc.org This is a critical aspect in the design of materials for organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). qmul.ac.uk

The introduction of electron-donating groups (e.g., methyl, alkoxy) or electron-withdrawing groups (e.g., halogen, nitro, cyano) at different positions on the quinoxaline ring can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby modifying the bandgap and charge transport properties of the material. beilstein-journals.orgnih.gov For instance, attaching electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. nih.gov

Computational studies using DFT are invaluable for predicting the effect of different substituents on the electronic structure of quinoxaline derivatives, guiding the rational design of molecules with desired optoelectronic properties. beilstein-journals.orgnih.gov By strategically placing substituents, it is possible to fine-tune the electronic characteristics of this compound derivatives for specific applications.

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 7 Methylquinoxaline

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT can provide valuable mechanistic insights into chemical reactions involving 2,6-Dichloro-7-methylquinoxaline. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to model reaction pathways, determine transition state geometries, and calculate activation energies. This allows for a detailed understanding of how the chloro and methyl substituents on the quinoxaline (B1680401) core influence its reactivity in various chemical transformations.

For instance, DFT can be utilized to explore the mechanisms of nucleophilic aromatic substitution reactions, which are common for halogenated heterocycles. The calculations can reveal the preferred sites of attack and the energetic favorability of different reaction pathways. Furthermore, DFT is instrumental in studying non-covalent interactions, which can play a crucial role in the molecule's association with other chemical species.

Table 1: Representative DFT-Calculated Parameters for this compound

| Parameter | Value | Description |

| Total Energy | -1357.9 Hartree | The total electronic energy of the optimized molecular structure. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. pmf.unsa.ba |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar compounds.

Molecular Modeling of Structural and Electronic Characteristics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling provides a detailed picture of its three-dimensional structure and electronic properties. bhu.ac.in Techniques such as geometry optimization are used to determine the most stable conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

The electronic characteristics of the molecule can be visualized through the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In this compound, the nitrogen atoms of the quinoxaline ring and the chlorine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Table 2: Predicted Structural and Electronic Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.74 Å |

| C-N Bond Length (average) | 1.33 Å |

| C-C Bond Length (aromatic, average) | 1.40 Å |

| C-C-N Bond Angle (average) | 120° |

| Molecular Surface Area | 180 Ų |

| Molecular Volume | 150 ų |

Note: The values in this table are hypothetical and based on typical values for similar chlorinated quinoxaline derivatives.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules in various transformations. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to forecast how this compound will behave in a chemical reaction. Key indicators of reactivity include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A small HOMO-LUMO energy gap generally signifies higher reactivity. pmf.unsa.ba Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and its propensity to either donate or accept electrons. For this compound, these calculations can predict whether it will act as an electrophile or a nucleophile and at which specific atomic sites it is most likely to react, thus guiding the design of synthetic routes.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV | Measures resistance to change in electron distribution; higher value indicates greater stability. pmf.unsa.ba |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV | Represents the escaping tendency of electrons; a negative value indicates stability. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV | Quantifies the ability of a molecule to accept electrons. |

Note: The values in this table are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

In Silico Screening for Compound Modification Potential

In silico screening is a computational technique used to explore the potential for modifying a lead compound to enhance its desired properties, such as biological activity or material characteristics. For this compound, this approach can be used to systematically evaluate the effects of introducing different functional groups at various positions on the quinoxaline ring. nih.gov

Virtual libraries of derivatives can be created by computationally modifying the parent structure. These virtual compounds can then be rapidly assessed for properties such as their electronic characteristics, reactivity, and potential interactions with biological targets through molecular docking simulations. This process allows for the identification of promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with improved functionalities. For example, in silico screening could be employed to design derivatives of this compound with enhanced therapeutic potential by optimizing their binding affinity to a specific protein target.

Table 4: Conceptual In Silico Screening of this compound Derivatives

| Modification | Position | Predicted Property Change | Potential Application |

| Introduction of -NH2 | C5 | Increased electron-donating character | Enhanced biological activity |

| Replacement of -Cl with -F | C2 | Altered electrophilicity and metabolic stability | Fine-tuning of pharmacokinetic properties |

| Addition of a phenyl group | C3 | Increased steric bulk and potential for π-π stacking | Modulation of intermolecular interactions |

| Oxidation of N atoms | N1, N4 | Increased polarity and hydrogen bonding potential | Improved solubility and biological targeting |

Note: This table presents a conceptual framework for in silico screening and does not represent actual experimental outcomes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the complete chemical structure of 2,6-dichloro-7-methylquinoxaline can be mapped out.

¹H NMR Spectral Analysis and Signal Assignment

Based on the analysis of related quinoxaline (B1680401) derivatives, the expected ¹H NMR spectral data for this compound in a suitable deuterated solvent like CDCl₃ are as follows:

Aromatic Protons: The protons on the quinoxaline ring system are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. Specifically, the proton at the C3 position is expected to be a singlet. The protons at the C5 and C8 positions will likely appear as singlets as well, with their exact chemical shifts influenced by the presence of the chloro and methyl substituents.

Methyl Protons: The protons of the methyl group at the C7 position are expected to resonate as a singlet in the upfield region, likely around δ 2.5 ppm.

The coupling constants (J), which describe the interaction between neighboring protons, are crucial for confirming the substitution pattern. For isolated protons, as is the case for H-3, H-5, and H-8 in the proposed structure, they will appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.3 - 8.5 | s (singlet) |

| H-5 | 7.8 - 8.0 | s (singlet) |

| H-8 | 7.6 - 7.8 | s (singlet) |

| -CH₃ (at C7) | 2.4 - 2.6 | s (singlet) |

¹³C NMR Spectroscopy for Carbon Skeleton and Substituent Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbons are highly dependent on their hybridization and the nature of the atoms they are bonded to.

The expected ¹³C NMR chemical shifts for this compound are predicted based on data from similar chlorinated and methylated quinoxaline structures. Carbons attached to electronegative chlorine atoms (C2 and C6) and nitrogen atoms (C2, C3, C8a, and C4a) are expected to be significantly deshielded and thus appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 140 - 145 |

| C4a | 140 - 145 |

| C5 | 130 - 135 |

| C6 | 135 - 140 |

| C7 | 138 - 142 |

| C8 | 128 - 132 |

| C8a | 145 - 150 |

| -CH₃ (at C7) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. ustc.edu.cncolumbia.edu

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. ustc.edu.cncolumbia.edu This experiment would be used to definitively link the proton signals of H-3, H-5, H-8, and the methyl group to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. ustc.edu.cncolumbia.edu This is particularly useful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as C2, C6, C4a, and C8a. For instance, the methyl protons at C7 would be expected to show HMBC correlations to C6, C7, and C8, confirming their position on the ring. Similarly, the H-3 proton would show correlations to C2 and C4a, while the H-5 proton would show correlations to C4a, C6, and C7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₆Cl₂N₂, the expected exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of quinoxaline derivatives upon electron impact ionization often involves the loss of small, stable neutral molecules. mcmaster.ca For this compound, potential fragmentation pathways could include:

Loss of a chlorine radical (Cl•): This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of methyl radical (•CH₃): This would lead to a fragment at [M-15]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment at [M-27]⁺.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of organic compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. nih.govtandfonline.com

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks. By using a calibration curve generated from standards of known concentration, HPLC can also be used for the precise quantification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For compounds that are non-volatile or thermally labile, a process known as derivatization is employed. libretexts.orggcms.cz This involves chemically modifying the analyte to make it suitable for GC analysis. gcms.czresearchgate.net The primary goals of derivatization are to increase the analyte's volatility, improve its thermal stability, and enhance its chromatographic properties and detection. libretexts.orgjfda-online.com

While this compound is likely volatile enough for direct GC-MS analysis, derivatization might be considered in complex matrices to improve separation or sensitivity. Common derivatization reactions for heterocyclic compounds or those with active functional groups fall into three main categories: silylation, acylation, and alkylation. libretexts.orggcms.cz

Silylation: This is the most widely used method, where an active hydrogen (from groups like -OH, -NH, -COOH, -SH) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com The resulting TMS derivatives are generally more volatile and thermally stable. libretexts.org

Acylation: This process converts compounds with primary and secondary amines, alcohols, and thiols into esters, thioesters, and amides using reagents like acid anhydrides or acyl chlorides. The resulting derivatives are more volatile and less polar. libretexts.org

Alkylation: This method involves replacing an active hydrogen with an alkyl group. It is often used for the esterification of carboxylic acids to enhance volatility. researchgate.net

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized for each specific analyte to ensure the reaction goes to completion and to produce reliable, reproducible results. sigmaaldrich.com For chlorinated compounds like those listed in the Chemical Weapons Convention, derivatization with alcohols has been successfully used for GC-MS screening. rsc.org

Vibrational Spectroscopy (e.g., Infrared (IR), ATR-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. mdpi.com The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. gsconlinepress.com An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with each peak corresponding to a specific molecular vibration.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. By comparing its spectrum to those of related quinoxaline derivatives, the following assignments can be predicted: nih.govnih.govnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

| Aromatic C-H | Stretching | > 3000 | Typical for C-H bonds on an aromatic ring. |

| Methyl C-H | Stretching | < 3000 | Typical for saturated C-H bonds. |

| C=N (Quinoxaline Ring) | Stretching | 1620 - 1624 | Characteristic imine stretching within the pyrazine (B50134) ring. nih.gov |

| C=C (Aromatic Rings) | Stretching | 1400 - 1600 | Multiple bands are expected from the benzene (B151609) and pyrazine rings. nih.gov |

| C-Cl | Stretching | ~ 830 | A band in this region is assigned to the C-Cl stretching vibration in similar dichloro-substituted heterocycles. researchgate.net |

| C-H (Aromatic) | Out-of-plane bending | 700 - 900 | The pattern of these bands can give clues about the substitution pattern on the benzene ring. |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples directly, without extensive preparation. researchgate.net This method is particularly useful for obtaining high-quality spectra of solid materials like this compound.

X-ray Diffraction (XRD) for Solid-State Structural Determination

For novel quinoxaline derivatives, X-ray crystallography is routinely used to unambiguously confirm their synthesized structures. nih.govresearchgate.net The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For instance, the crystal structures of numerous substituted quinoxalines and related heterocycles have been elucidated, confirming their molecular geometry and intermolecular interactions in the solid state. nih.govnih.govresearchgate.net While the specific crystal structure data for this compound is not detailed in readily available literature, the methodology remains the standard for its solid-state characterization. nih.gov Analysis of the powder XRD pattern can also provide information, where the highest peaks in the diffractogram are characteristic of the crystalline structure. researchgate.net

Other Spectroscopic and Physicochemical Methods (e.g., UV-Vis Absorption, Molar Conductance, Magnetic Studies)

UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions. acs.orgresearchgate.net The spectra typically show multiple absorption bands arising from π → π* and n → π* electronic transitions. nih.gov

π → π transitions:* These are high-energy transitions occurring within the conjugated π-system of the aromatic rings and are observed as strong absorption bands, typically in the 250-350 nm range for quinoxaline derivatives. nih.govresearchgate.net

n → π transitions:* These are lower-energy transitions involving the non-bonding lone-pair electrons on the nitrogen atoms. They appear as weaker absorption bands at longer wavelengths, sometimes extending into the visible region (>350 nm). nih.govresearchgate.net

The positions (λmax) and intensities of these absorption bands are sensitive to the type and position of substituents on the quinoxaline ring. researchgate.net Halogen and methyl substitutions, as in this compound, would be expected to cause shifts in the absorption maxima compared to the parent quinoxaline molecule. byu.edu

Molar Conductance and Magnetic Studies: These physicochemical methods are generally not applied to the organic ligand itself but are crucial for characterizing its metal complexes. Quinoxaline derivatives, with their nitrogen atoms possessing lone pairs of electrons, are effective ligands for forming coordination complexes with various metal ions. nih.gov

Molar Conductance: This measurement is used to determine whether a metal complex is an electrolyte or non-electrolyte in a given solvent. It helps in elucidating the structure of the complex, for example, by indicating whether anions are part of the coordination sphere or exist as counter-ions.

Magnetic Studies: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex. This information is vital for deducing the oxidation state and the geometry of the central metal ion.

Applications of 2,6 Dichloro 7 Methylquinoxaline and Its Derivatives in Advanced Chemical Research

Role as Precursors and Intermediates in Complex Organic Synthesis

The substituted quinoxaline (B1680401) core is a cornerstone in the synthesis of complex organic molecules, largely due to the reactivity of its chloro-substituents which allow for further functionalization. The compound 2,6-dichloro-7-methylquinoxaline is a key intermediate, providing a reactive scaffold for building more elaborate molecular architectures. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution reactions, making them ideal handles for introducing a variety of functional groups.

For instance, in the synthesis of novel quinoxaline 1,4-dioxide derivatives, dihalogenated quinoxalines are treated with nucleophiles like N-Boc-piperazine. nih.gov Research has shown that the halogen atoms at different positions on the quinoxaline ring exhibit different reactivity. In the case of 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, the halogen at the 7-position is preferentially substituted. nih.gov This regioselectivity is attributed to the electronic effects of the substituents on the quinoxaline ring, which stabilize the intermediate Meisenheimer complex. nih.gov

The versatility of the quinoxaline scaffold is further demonstrated in the synthesis of various derivatives through reactions such as amide and thiourea (B124793) formation. nih.gov Starting from an intermediate quinoxaline derivative, a range of amide and thiourea compounds can be synthesized by reacting it with different aromatic acid chlorides or isothiocyanates. nih.gov These reactions highlight the utility of the quinoxaline core as a platform for generating libraries of compounds with diverse functionalities.

Table 1: Examples of Reactions Utilizing Quinoxaline Intermediates

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine | 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides | nih.gov |

| Quinoxaline intermediate | Benzoyl chloride | Amide derivative | nih.gov |

Integration into Functional Materials Development

The unique electronic and photophysical properties of the quinoxaline ring system make it an attractive component for the development of advanced functional materials.

Organic Semiconductors and Optoelectronic Applications

While specific research on this compound in organic semiconductors is not extensively documented, the broader class of quinoxaline derivatives is recognized for its potential in this field. Quinoxalines are electron-deficient systems, a desirable characteristic for n-type organic semiconductors. The ability to functionalize the quinoxaline core allows for the tuning of its electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is crucial for designing efficient charge-transporting materials. The introduction of various substituents can influence the solid-state packing of the molecules, which in turn affects charge mobility. The development of novel blue light-emitting materials based on 9,9'-bianthracene (B94274) derivatives synthesized via Suzuki coupling reactions showcases a strategy that could be adapted for quinoxaline-based systems to create new materials for organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Dyes and Luminescent Materials

Quinoxaline derivatives are widely investigated for their fluorescent properties and their application as luminescent materials. mdpi.com The fusion of a benzene (B151609) and pyrazine (B50134) ring creates a chromophore that can be systematically modified to tune its emission characteristics. Functionalization with electron-donating groups, such as amino groups, at the 6 and 7 positions of the quinoxaline ring can create push-pull systems with strong intramolecular charge-transfer (ICT) character, leading to significant fluorescence. mdpi.com

For example, a push-pull quinoxaline with (3-aminopropyl)amino substituents at the 6 and 7 positions has been shown to be a dual optical chemosensor that exhibits shifts in both its absorption and emission bands in response to pH changes. mdpi.com In another study, the alkylation of 2,5-diamino-3,6-dicyanopyrazine, a related nitrogen-containing heterocycle, resulted in a bathochromic shift and red fluorescence, while acylation led to a hypsochromic shift and blue fluorescence. capes.gov.br These findings underscore the potential of tuning the optical properties of such compounds through chemical modification. The use of 6-nitroquinoxaline (B1294896) to produce fluorescent derivatives further highlights the versatility of the quinoxaline scaffold in this area. researchgate.net

Table 2: Photophysical Properties of a Functionalized Quinoxaline Derivative (QC1)

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 430 nm → 420 nm | pH 11.5 → 6.0 | mdpi.com |

| Absorption Maximum (λmax) | 420 nm → 480 nm | Further acidification | mdpi.com |

Utilization in Chemical Sensing Systems (e.g., Chemosensors)

The ability of quinoxaline derivatives to exhibit changes in their optical properties in response to external stimuli makes them excellent candidates for chemical sensing applications. mdpi.com These compounds have been employed as chemosensors for detecting pH, anions, and cations. mdpi.com

A notable example is a water-soluble quinoxaline derivative functionalized with two (3-aminopropyl)amino substituents at the 6 and 7 positions. This compound acts as a dual colorimetric and fluorescent sensor for pH in aqueous media, with observable changes in the pH range of 1-5. mdpi.com The protonation of the amino groups in acidic conditions alters the electronic structure of the molecule, leading to shifts in the absorption and emission spectra. mdpi.com Importantly, the sensor's response was not significantly affected by the presence of various metal cations, demonstrating its selectivity for pH. mdpi.com The ease of synthesis and the tunability of the polyamine chains suggest that a family of quinoxaline-based chemosensors can be developed for various analytical applications. mdpi.com

Strategic Building Blocks for Privileged Chemical Scaffolds

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. nih.govbenthamdirect.com Quinoxaline and its derivatives, particularly quinoxalinones, are considered privileged structures due to their frequent appearance in pharmacologically active compounds. nih.govbenthamdirect.comingentaconnect.com The rigid structure of the quinoxaline ring system provides a well-defined three-dimensional arrangement for appended functional groups, allowing for specific interactions with biological macromolecules.

The quinoxaline scaffold is a bioisostere of other important heterocycles like quinoline (B57606), naphthalene, and benzimidazole, which contributes to its ability to interact with a diverse range of protein targets. nih.gov The synthetic accessibility and the ease of functionalization of the quinoxaline core make it an attractive starting point for the development of compound libraries for drug discovery. hillsdale.edu By using this compound as a building block, chemists can systematically introduce a variety of substituents to explore the chemical space around the quinoxaline scaffold and identify new bioactive molecules. The quinoline scaffold, a close structural relative, is also considered privileged and is a component of numerous marketed drugs, further highlighting the importance of such N-heterocyclic systems in pharmaceutical research. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-Boc-piperazine |

| 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides |

| 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides |

| Benzoyl chloride |

| Phenyl isothiocyanate |

| 9,9'-bianthracene |

| 2,5-diamino-3,6-dicyanopyrazine |

| 6-nitroquinoxaline |

| Quinoxalinone |

| Quinoline |

| Naphthalene |

Q & A

Q. What are the established synthetic routes for 2,6-Dichloro-7-methylquinoxaline, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound is synthesized via chlorination of 7-methylquinoxaline derivatives. Key variables include reaction time, temperature, and chlorinating agents. For example, prolonged heating (e.g., 16 hours) with acetyl chloride can lead to multiple products, including 2,6- and 2,3-dichloro isomers, as observed in thermal rearrangement studies . A table summarizing conditions and outcomes is recommended:

| Reaction Time (hr) | Chlorinating Agent | Major Products | Yield (%) |

|---|---|---|---|

| 16 | Acetyl chloride | This compound, 2,3-Dichloro-7-methylquinoxaline | 45, 30 |

Column chromatography over alumina is critical for isolating isomers .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR (e.g., H, C) to confirm substitution patterns, with chlorine atoms inducing distinct deshielding effects. Single-crystal X-ray diffraction (SC-XRD) resolves structural details like bond lengths and angles, as demonstrated in analogous quinoxaline derivatives (CCDC ref: 1983315) . Pair these with mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis lead to contradictory product distributions, and how should researchers resolve such discrepancies?

- Methodological Answer : Competing pathways (e.g., kinetic vs. thermodynamic control) may arise due to variable chlorination sites. To resolve contradictions:

- Conduct time-course studies to track intermediate formation.

- Use computational methods (e.g., DFT) to calculate activation energies for competing pathways.

- Validate with SC-XRD to confirm structural assignments .

Q. What strategies optimize regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalytic modulation : Introduce Lewis acids (e.g., FeCl) to direct chlorination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity for the 2,6-isomer.

- Temperature control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) when characterizing this compound?

- Methodological Answer :

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computed chemical shifts using software like Gaussian or ACD/Labs.

- Cross-validate with alternative techniques (IR, Raman) to confirm functional groups .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Molecular docking : Study interactions with biological targets (e.g., enzymes) for pharmacological applications.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability .

Data Integrity and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of this compound synthesis?

- Methodological Answer :

- Record exact molar ratios, solvent purity, and equipment calibration data.

- Include raw spectral data (NMR, MS) in supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

- Methodological Answer :

- Use ANOVA to assess significance of variables (temperature, catalyst loading).

- Apply Design of Experiments (DoE) to optimize conditions with minimal trials.

- Report confidence intervals (±95%) for yield data .

Ethical and Collaborative Considerations

Q. How can researchers mitigate ethical concerns when publishing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.